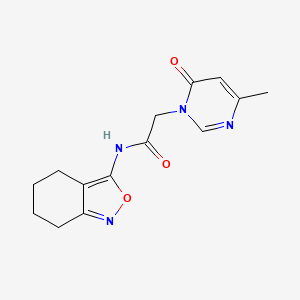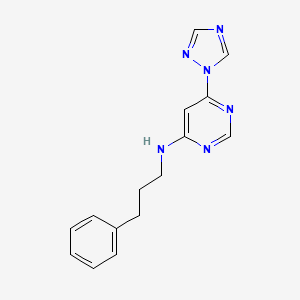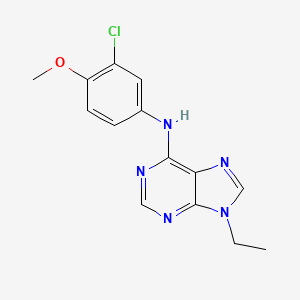
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This specific compound features a pyrimidine ring and a benzoxazole ring, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methyl-6-oxo-1,6-dihydropyrimidine and 4,5,6,7-tetrahydro-2,1-benzoxazole. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and properties.
Industry: Use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules that mediate its effects. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide: Lacks the benzoxazole ring.
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: Lacks the pyrimidine ring.
Uniqueness
The uniqueness of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.
特性
分子式 |
C14H16N4O3 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C14H16N4O3/c1-9-6-13(20)18(8-15-9)7-12(19)16-14-10-4-2-3-5-11(10)17-21-14/h6,8H,2-5,7H2,1H3,(H,16,19) |
InChIキー |
CVYRVUMDOFGNAN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=C3CCCCC3=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoate](/img/structure/B15118131.png)
![1-Cyclopropyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B15118138.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15118139.png)
![1-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B15118152.png)
![N-[(4-methylphenyl)methyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15118167.png)
![4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine](/img/structure/B15118171.png)
![2-(cyclopentylsulfanyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide](/img/structure/B15118182.png)
![1-methyl-3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1H-indole](/img/structure/B15118189.png)
![2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide](/img/structure/B15118190.png)

![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B15118200.png)
![3-({4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B15118204.png)

![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118220.png)
